molecular formula C13H12FNOS2 B4631637 5-(4-fluorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-fluorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4631637
M. Wt: 281.4 g/mol
InChI Key: GAXWXSMAKMUFCK-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to 5-(4-fluorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, often involves the Knoevenagel condensation reaction. This method is used to couple aldehydes with thioxothiazolidinone precursors. A study by Cunico et al. (2007) reports a three-component one-pot synthesis involving valine, arenealdehydes, and mercaptoacetic acid, yielding derivatives with good yields, highlighting the efficiency and versatility of synthesis methods for such compounds (Cunico et al., 2007).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by wide angles at the methine carbon atom linking two rings, facilitating various hydrogen-bonded formations. For instance, Delgado et al. (2006) found that in similar thiazolidinone derivatives, hydrogen bonds link molecules into dimers, which are further connected into chains by π-π stacking or carbonyl-carbonyl interactions, suggesting a propensity for complex molecular assemblies (Delgado et al., 2006).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, leveraging the reactivity of their functional groups. For instance, the presence of the thioxo and thiazolidinone moieties can participate in nucleophilic substitutions and addition reactions. Andleeb et al. (2017) synthesized thioxothiazolidinone derivatives through Knoevenagel condensation, highlighting the diverse noncovalent interactions, such as hydrogen bonding and π-hole interactions, that contribute to their stability and reactivity (Andleeb et al., 2017).

Physical Properties Analysis

The physical properties of 5-(4-fluorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one and its analogs, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The formation of hydrogen-bonded dimers and the interactions between molecules can affect these properties, as seen in the crystalline structures analyzed by Delgado et al. (2006), where the molecular arrangements were determined by hydrogen bonding and π interactions (Delgado et al., 2006).

Scientific Research Applications

Thiazolidinone Derivatives: A Scaffold for Drug Development

Thiazolidinone Core in Medicinal Chemistry : The thiazolidinone nucleus, including compounds like "5-(4-fluorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one," is recognized for its pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential against different diseases due to their structural diversity and biological activities. Synthetic methodologies have evolved from the mid-nineteenth century, focusing on green chemistry to develop these compounds with significant pharmacological profiles (Santos et al., 2018).

Biological Activities of Thiazolidinones

Anticancer Activity : Thiazolidin-4-ones exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Recent studies published in 2020 and 2021 have focused on their antioxidant, anticancer, anti-inflammatory, and antidiabetic properties, highlighting the influence of different substituents on biological activity. This suggests that thiazolidin-4-ones, through structural optimization, could become more efficient drug agents (Mech et al., 2021).

Chemical Reactivities and Synthetic Methodologies : The synthesis and chemical reactivities of 3-thioxo-1,2,4-triazin-5-ones and derivatives have garnered attention for their potential in medicinal, pharmacological, and biological fields. These compounds have been evaluated for their anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, demonstrating the versatility and therapeutic potential of the thiazolidinone scaffold in drug development (Makki et al., 2019).

Pharmacological Applications : Thiazolidinones and their derivatives have shown diverse therapeutic and pharmaceutical activities, making them significant in the design of new drug candidates. The novel synthesis methods and clinical applications of these compounds underscore their importance in addressing various biological targets and diseases (Sahiba et al., 2020).

properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-3-5-10(14)6-4-9/h3-8H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWXSMAKMUFCK-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-fluorobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.